5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The “difluoromethyl” part suggests the presence of a -CF2H group .
Synthesis Analysis
Difluoromethylation is a process that introduces a -CF2H group into a molecule. This process has seen significant advances in recent years, with various methods developed for different types of bonds (C(sp), C(sp2), C(sp3), O, N, or S). These methods include metal-based methods, Minisci-type radical chemistry, and reactions with difluorocarbene reagents .Chemical Reactions Analysis
Difluoromethylation reactions have been studied extensively, particularly for their application in creating pharmaceutical compounds. These reactions often involve the transfer of a CF2H group to a C(sp2) site, either in a stoichiometric or catalytic mode .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the difluoromethyl group, the arrangement of the pyrazole and pyridine rings, and any additional functional groups .Scientific Research Applications
Synthesis Methods
Efficient Synthesis Techniques : Novel series of heterocyclic compounds including derivatives similar to 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride have been synthesized through various methods. For instance, Marangoni et al. (2017) describe a simple method for synthesizing N-substituted heterocyclic compounds, which could be analogous to the synthesis of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride (Marangoni et al., 2017).
Practical and Scalable Synthesis : Rageot et al. (2019) developed a scalable and practical synthesis method for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors. This method could potentially be applied or adapted for the synthesis of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride (Rageot et al., 2019).
Potential Applications in Anticancer Research
- Anticancer Activity : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which showed promising anticancer activity. This suggests that compounds like 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride may also have potential applications in anticancer research (Chavva et al., 2013).
Research in Heterocyclic Chemistry
Heterocyclic Compounds Synthesis : Research by Revanna et al. (2013) and Toche et al. (2008) involves the synthesis of various fluorinated heterocyclic compounds. These studies contribute to the understanding of chemical reactions and properties relevant to compounds like 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride (Revanna et al., 2013), (Toche et al., 2008).
Structural Studies and Applications : Amarasekara et al. (2009) explored the structural tautomerism of certain heterocyclic Schiff bases. Understanding these structural aspects can be crucial for developing and applying compounds like 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride in various fields (Amarasekara et al., 2009).
Mechanism of Action
Future Directions
Difluoromethylation is a field of active research, particularly in the development of pharmaceuticals and agrochemicals. Future directions may include the development of more efficient and selective difluoromethylation methods, as well as the synthesis and testing of new difluoromethylated compounds .
properties
IUPAC Name |
5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4.2ClH/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6;;/h1-5,9H,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBXSQCTDLJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2241128-05-0 |
Source
|
Record name | 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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